molecular formula C17H18N2O5S B7760461 (S)-2-(4-acetamidophenylsulfonamido)-3-phenylpropanoic acid CAS No. 87661-71-0

(S)-2-(4-acetamidophenylsulfonamido)-3-phenylpropanoic acid

Cat. No. B7760461
CAS RN: 87661-71-0
M. Wt: 362.4 g/mol
InChI Key: FBRYNDBSABMBDI-INIZCTEOSA-N
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Description

(S)-2-(4-acetamidophenylsulfonamido)-3-phenylpropanoic acid is a useful research compound. Its molecular formula is C17H18N2O5S and its molecular weight is 362.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality (S)-2-(4-acetamidophenylsulfonamido)-3-phenylpropanoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (S)-2-(4-acetamidophenylsulfonamido)-3-phenylpropanoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Detailed Synthesis Method

Design of the Synthesis Pathway
The synthesis pathway for (S)-2-(4-acetamidophenylsulfonamido)-3-phenylpropanoic acid involves the reaction of (S)-3-phenyl-2-hydroxypropanoic acid with 4-acetamidobenzenesulfonyl chloride in the presence of a base to form the desired product.

Starting Materials
(S)-3-phenyl-2-hydroxypropanoic acid, 4-acetamidobenzenesulfonyl chloride, Base (e.g. triethylamine)

Reaction
Add 4-acetamidobenzenesulfonyl chloride to a solution of (S)-3-phenyl-2-hydroxypropanoic acid in a suitable solvent such as dichloromethane or chloroform., Add a base such as triethylamine to the reaction mixture to facilitate the reaction., Stir the reaction mixture at room temperature for several hours until the reaction is complete., Extract the product with a suitable solvent such as ethyl acetate or diethyl ether., Purify the product by recrystallization or column chromatography to obtain the desired (S)-2-(4-acetamidophenylsulfonamido)-3-phenylpropanoic acid.

properties

IUPAC Name

(2S)-2-[(4-acetamidophenyl)sulfonylamino]-3-phenylpropanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2O5S/c1-12(20)18-14-7-9-15(10-8-14)25(23,24)19-16(17(21)22)11-13-5-3-2-4-6-13/h2-10,16,19H,11H2,1H3,(H,18,20)(H,21,22)/t16-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBRYNDBSABMBDI-INIZCTEOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)S(=O)(=O)NC(CC2=CC=CC=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)NC1=CC=C(C=C1)S(=O)(=O)N[C@@H](CC2=CC=CC=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601226003
Record name N-[[4-(Acetylamino)phenyl]sulfonyl]-L-phenylalanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601226003
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

362.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-Acetylamino-benzenesulfonylamino)-3-phenyl-propionic acid

CAS RN

87661-71-0
Record name N-[[4-(Acetylamino)phenyl]sulfonyl]-L-phenylalanine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=87661-71-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-[[4-(Acetylamino)phenyl]sulfonyl]-L-phenylalanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601226003
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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